molecular formula C12H10N2O2 B180642 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 16285-26-0

2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B180642
CAS RN: 16285-26-0
M. Wt: 214.22 g/mol
InChI Key: QCRTXSVKRLCOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is a biochemical used for proteomics research . It belongs to the class of nitrogen-containing heterocyclic compounds and represents a core structural component in various biologically active compounds .


Synthesis Analysis

The synthesis of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” involves several methodologies that have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4 (1 H)-ones has been proposed .


Molecular Structure Analysis

The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, with a molecular weight of 214.22 .


Chemical Reactions Analysis

Quinazolinones, including “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one”, are used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .


Physical And Chemical Properties Analysis

The molecular formula of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is C12H10N2O2, and it has a molecular weight of 214.22 .

Mechanism of Action

While the specific mechanism of action for “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” is not mentioned in the search results, quinazolinones in general have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Future Directions

The future directions in the research of “2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one” and similar compounds involve the use of green chemistry and alternative strategies to prepare diverse DHQ derivatives . This will help in generating a greater number of biologically active candidates .

properties

IUPAC Name

2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRTXSVKRLCOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349624
Record name 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one

CAS RN

16285-26-0
Record name 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one interact with 4-Nitrophenol and what are the downstream effects of this interaction?

A1: The research paper focuses on the development of a fluorescent nanoprobe incorporating 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one for the selective recognition of 4-Nitrophenol []. This suggests that the compound likely interacts with 4-Nitrophenol through specific molecular interactions, potentially hydrogen bonding or π-π stacking, leading to a change in its fluorescence properties. This change in fluorescence intensity or wavelength can then be measured and correlated to the concentration of 4-Nitrophenol, enabling its detection and quantification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.